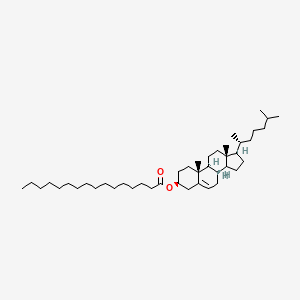

Palmitato de colesterol

Descripción general

Descripción

El palmitato de colesterol es un éster de colesterol formado por la esterificación del colesterol con ácido palmítico. Es un sólido blanco y céreo con la fórmula molecular C43H76O2 y un peso molecular de 625.0623 g/mol . El this compound se encuentra naturalmente en el cuerpo humano y juega un papel crucial en el almacenamiento y el transporte del colesterol. También está presente en varios productos alimenticios y se utiliza en las industrias cosmética y farmacéutica.

Aplicaciones Científicas De Investigación

El palmitato de colesterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto estándar en el análisis de lípidos y la cromatografía.

Biología: El this compound se estudia por su papel en el metabolismo de lípidos y el almacenamiento en las células.

Medicina: Se utiliza en la formulación de sistemas de administración de fármacos basados en lípidos y como componente en formulaciones tópicas para afecciones de la piel.

Industria: El this compound se utiliza en la industria cosmética como emoliente y agente espesante en cremas y lociones .

Mecanismo De Acción

El palmitato de colesterol ejerce sus efectos principalmente a través de su papel en el metabolismo de los lípidos. Se almacena en gotitas de lípidos dentro de las células y se puede hidrolizar para liberar colesterol y ácido palmítico, que luego se utilizan en varias vías metabólicas. El this compound también está involucrado en la formación de lipoproteínas, que transportan colesterol y otros lípidos a través del torrente sanguíneo .

Análisis Bioquímico

Biochemical Properties

Cholesteryl palmitate interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification . The first enzyme pre-prolipoprotein phosphatidylglycerol diacylglyceryl transferase (Lgt) adds a diacylglyceryl moiety from phosphatidylglycerol onto the invariant cysteine of the lipobox, resulting in the formation of diacylglyceryl-prolipoprotein .

Cellular Effects

Cholesteryl palmitate has significant effects on various types of cells and cellular processes. Elevated concentrations of palmitate in the serum of obese individuals can impair endothelial function, contributing to the development of cardiovascular disease . Palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol, which altogether enhances lipotoxicity of palmitate in endothelial cells .

Molecular Mechanism

The molecular mechanism of cholesteryl palmitate involves its interactions with biomolecules at the molecular level. It is suggested that palmitate induces ER-stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl palmitate change over time. Evidence for the onset of cholesterol crystallization emerges at the initial stages of the development of an atherosclerotic lesion . As the lesion assumes further advanced forms, cholesterol concentration raises to super-saturation, where potential meta-stability can lead to cholesterol crystal nucleation and growth .

Metabolic Pathways

Cholesteryl palmitate is involved in various metabolic pathways. It is synthesized in the cytoplasm as pre-prolipoproteins, containing a so-called lipobox sequence for recognition and binding by the enzymes, and fatty acid modification .

Transport and Distribution

Cholesteryl palmitate is transported and distributed within cells and tissues. Cholesterol also interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Subcellular Localization

The subcellular localization of cholesteryl palmitate and its effects on activity or function are complex. Fatty acid activation is highly compartmentalized due to subcellular localization of ACS family members

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El palmitato de colesterol se puede sintetizar mediante la esterificación del colesterol con ácido palmítico. Un método común implica calentar colesterol y ácido palmítico juntos en presencia de un catalizador ácido, como el ácido sulfúrico, a temperaturas elevadas (alrededor de 200 °C) durante varias horas . Otro método implica el uso de acetato de colesterol y palmitato de metilo en presencia de etilato de sodio como catalizador .

Métodos de producción industrial: En entornos industriales, el this compound se produce típicamente mediante la esterificación del colesterol con ácido palmítico utilizando catalizadores ácidos. La reacción se lleva a cabo en grandes reactores bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El palmitato de colesterol sufre diversas reacciones químicas, incluida la hidrólisis, la oxidación y la reducción.

Reactivos y condiciones comunes:

Hidrólisis: El this compound se puede hidrolizar para producir colesterol y ácido palmítico en presencia de ácidos o bases fuertes.

Oxidación: Puede sufrir reacciones de oxidación para formar derivados de colesterol oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.

Principales productos formados:

Hidrólisis: Colesterol y ácido palmítico.

Oxidación: Derivados de colesterol oxidados.

Reducción: Colesterol y derivados de ácido palmítico reducidos

Comparación Con Compuestos Similares

El palmitato de colesterol es similar a otros ésteres de colesterol, como el oleato de colesterol y el linoleato de colesterol. es único en su composición específica de ácidos grasos, lo que afecta sus propiedades físicas y funciones biológicas.

Compuestos similares:

Oleato de colesterol: Formado por la esterificación del colesterol con ácido oleico.

Linoleato de colesterol: Formado por la esterificación del colesterol con ácido linoleico.

Araquidonato de colesterol: Formado por la esterificación del colesterol con ácido araquidónico

El this compound es único por su punto de fusión más alto y su estabilidad en comparación con otros ésteres de colesterol, lo que lo hace particularmente útil en ciertas aplicaciones industriales .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQPKLGPMQWBU-JADYGXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889356 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-34-3 | |

| Record name | Cholesteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

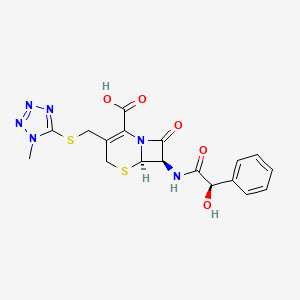

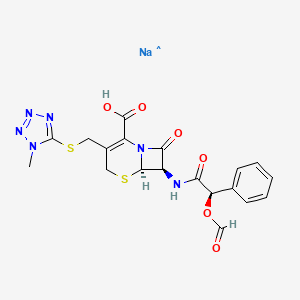

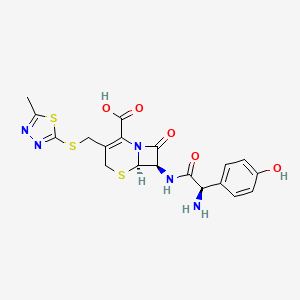

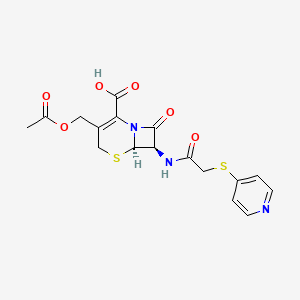

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.